molecular formula C9H6ClNO2 B13914568 3-Chloroindolizine-6-carboxylic acid

3-Chloroindolizine-6-carboxylic acid

Cat. No.: B13914568
M. Wt: 195.60 g/mol
InChI Key: PTSASFXUBOZJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloroindolizine-6-carboxylic acid is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. The presence of a chlorine atom at the 3-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloroindolizine-6-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-Chloroindolizine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et3N).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Chloroindolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

3-chloroindolizine-6-carboxylic acid

InChI

InChI=1S/C9H6ClNO2/c10-8-4-3-7-2-1-6(9(12)13)5-11(7)8/h1-5H,(H,12,13)

InChI Key

PTSASFXUBOZJGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN2C1=CC=C2Cl)C(=O)O

Origin of Product

United States

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